2,2'-diiodo-1,1'-binaphthalene
Overview
Description
2,2’-Diiodo-1,1’-binaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the 2 and 2’ positions of a binaphthalene core. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
It is known that binaphthalene derivatives are often used in enantioselective catalysis , suggesting that they may interact with a variety of molecular targets to induce stereochemical changes.
Mode of Action
For instance, 2,2’-Diiodo-1,1’-binaphthalene can undergo a tandem Heck reaction with methyl acrylate to afford methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate .
Pharmacokinetics
It is known that the compound has a molecular weight of 5061 g/mol
Result of Action
It is known that binaphthalene derivatives can undergo various chemical reactions, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under nitrogen, protected from light, and at a temperature of 4°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-diiodo-1,1’-binaphthalene typically involves the iodination of 1,1’-binaphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of 2,2’-diiodo-1,1’-binaphthalene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diiodo-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, coupling reactions can yield complex polyaromatic compounds, while substitution reactions can introduce various functional groups into the binaphthalene core.
Scientific Research Applications
2,2’-Diiodo-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including ligands for catalysis and materials for organic electronics.
Biology and Medicine: The compound is used in the development of novel pharmaceuticals and bioactive molecules due to its ability to undergo diverse chemical modifications.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, which have applications in display technologies and other high-tech fields.
Comparison with Similar Compounds
- 2,2’-Dibromo-1,1’-binaphthalene
- 2,2’-Dichloro-1,1’-binaphthalene
- 2,2’-Difluoro-1,1’-binaphthalene
Comparison: Compared to its halogenated analogs, 2,2’-diiodo-1,1’-binaphthalene is unique due to the larger atomic radius and higher reactivity of iodine. This makes it particularly useful in reactions where a more reactive halogen is advantageous. Additionally, the iodine atoms can be more easily replaced by other groups, providing greater versatility in synthetic applications.
Properties
IUPAC Name |
2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPPDFSBAVQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456422 | |
Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-07-5, 76905-80-1 | |
Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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